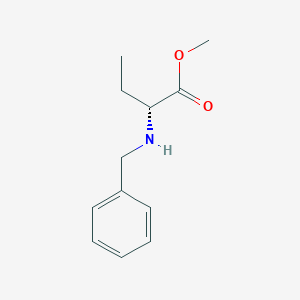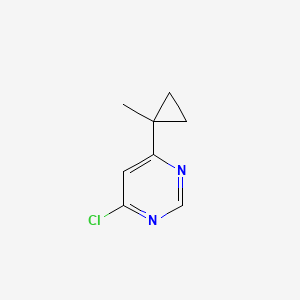
3-Phenyl-1,4-oxazepane hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenyl-1,4-oxazepane hydrochloride is a heterocyclic compound that contains a seven-membered ring with oxygen and nitrogen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the phenyl group adds to its chemical versatility and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,4-oxazepane hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenyl-substituted amines with epoxides under acidic conditions to form the oxazepane ring. Another approach is the intramolecular cyclization of alkenols or alkynols using Brønsted or Lewis acids .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
化学反应分析
Types of Reactions
3-Phenyl-1,4-oxazepane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepane oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxazepane oxides, amine derivatives, and various substituted oxazepanes, depending on the specific reagents and conditions used .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential use in treating inflammatory diseases and as an anticonvulsant.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of 3-Phenyl-1,4-oxazepane hydrochloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
相似化合物的比较
Similar Compounds
1,4-Benzoxazepine: Another seven-membered heterocycle with similar structural features but different biological activities.
1,4-Diazepane: Contains two nitrogen atoms in the ring and is used in different medicinal applications.
Morpholine: A six-membered ring with oxygen and nitrogen, commonly used in pharmaceuticals.
Uniqueness
3-Phenyl-1,4-oxazepane hydrochloride is unique due to the presence of the phenyl group, which can enhance its chemical reactivity and biological activity compared to other similar compounds. This structural feature allows for a broader range of applications and potential modifications .
属性
分子式 |
C11H16ClNO |
|---|---|
分子量 |
213.70 g/mol |
IUPAC 名称 |
3-phenyl-1,4-oxazepane;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-5-10(6-3-1)11-9-13-8-4-7-12-11;/h1-3,5-6,11-12H,4,7-9H2;1H |
InChI 键 |
WUVZKFRXPUJCSP-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(COC1)C2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


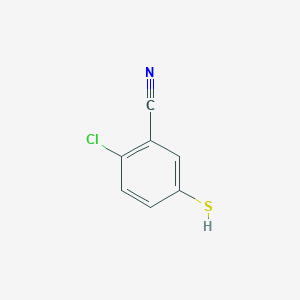
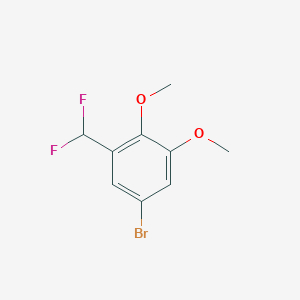
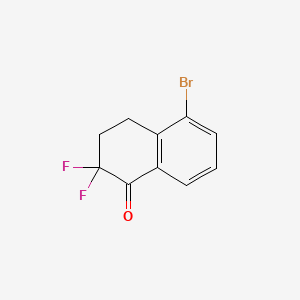
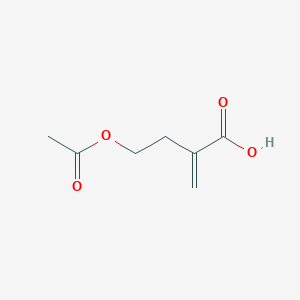
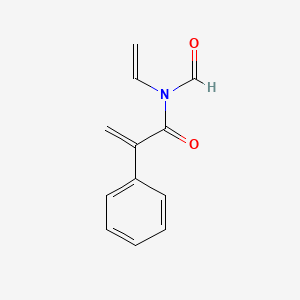
![4-[(1S)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxyethyl]benzoic acid](/img/structure/B13456966.png)
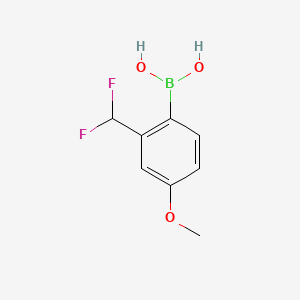
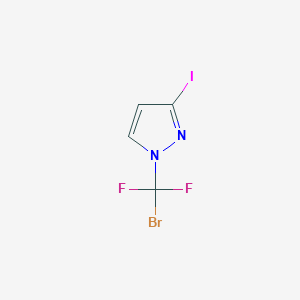
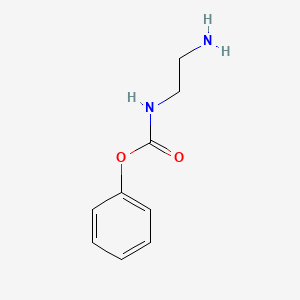
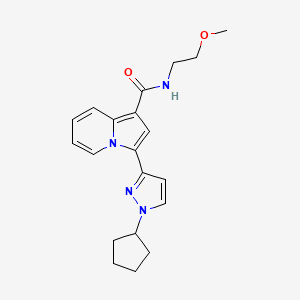
![3-[(Prop-2-yn-1-yl)amino]cyclobutane-1-carbonitrile hydrochloride](/img/structure/B13456987.png)
![4-[(2-Methylpropanoyl)oxy]butanoic acid](/img/structure/B13456994.png)
